molecular formula C27H19N3O3S2 B12741531 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((2-hydroxyphenyl)methylene)-1-(2-methylphenyl)-3-(4-phenyl-2-thiazolyl)-2-thioxo- CAS No. 139356-87-9

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((2-hydroxyphenyl)methylene)-1-(2-methylphenyl)-3-(4-phenyl-2-thiazolyl)-2-thioxo-

Cat. No.: B12741531
CAS No.: 139356-87-9
M. Wt: 497.6 g/mol
InChI Key: ZLZKTVFVIRCGQQ-HMMYKYKNSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((2-hydroxyphenyl)methylene)-1-(2-methylphenyl)-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Starting from appropriate aldehydes and ketones, condensation reactions can be employed to form the pyrimidinedione core.

    Cyclization Reactions: Intramolecular cyclization reactions are often used to construct the thiazole and pyrimidine rings.

    Functional Group Modifications: Various functional groups can be introduced or modified through standard organic reactions such as halogenation, nitration, and sulfonation.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Small-scale production using batch reactors where each step is carefully controlled.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as therapeutic agents for various diseases due to their biological activities.

    Materials Science: Application in the development of advanced materials with unique properties.

    Organic Synthesis: Use as intermediates in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione derivatives involves interaction with specific molecular targets and pathways. These compounds may:

    Inhibit Enzymes: Bind to and inhibit the activity of specific enzymes.

    Modulate Receptors: Interact with cellular receptors to modulate their activity.

    Affect Cellular Pathways: Influence various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

    Thiazole Derivatives: Compounds containing thiazole rings with varying functional groups.

Uniqueness

4,6(1H,5H)-Pyrimidinedione derivatives are unique due to their specific combination of functional groups and structural features, which confer distinct biological and chemical properties.

Properties

CAS No.

139356-87-9

Molecular Formula

C27H19N3O3S2

Molecular Weight

497.6 g/mol

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H19N3O3S2/c1-17-9-5-7-13-22(17)29-24(32)20(15-19-12-6-8-14-23(19)31)25(33)30(27(29)34)26-28-21(16-35-26)18-10-3-2-4-11-18/h2-16,31H,1H3/b20-15+

InChI Key

ZLZKTVFVIRCGQQ-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC=C3O)/C(=O)N(C2=S)C4=NC(=CS4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3O)C(=O)N(C2=S)C4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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